molecular formula C6H3Br2ClO B12641587 Phenol, dibromochloro- CAS No. 65216-84-4

Phenol, dibromochloro-

Cat. No.: B12641587
CAS No.: 65216-84-4
M. Wt: 286.35 g/mol
InChI Key: OXLLVODVQRTGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, dibromochloro- is a halogenated phenol derivative characterized by the presence of two bromine atoms and one chlorine atom attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenol, dibromochloro- typically involves the halogenation of phenol. The process can be carried out through electrophilic aromatic substitution, where phenol reacts with bromine and chlorine under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms on the phenol ring with bromine and chlorine atoms.

Industrial Production Methods: In industrial settings, the production of phenol, dibromochloro- follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may involve continuous flow reactors and advanced separation techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Phenol, dibromochloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert phenol, dibromochloro- to less halogenated derivatives.

    Substitution: The halogen atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenol, dibromochloro- can yield dibromochloroquinone, while reduction may produce less halogenated phenols.

Scientific Research Applications

Phenol, dibromochloro- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound’s antimicrobial properties make it useful in studying the effects of halogenated phenols on microbial growth.

    Medicine: Research explores its potential as an antiseptic and disinfectant due to its phenolic structure.

    Industry: Phenol, dibromochloro- is utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which phenol, dibromochloro- exerts its effects involves its interaction with cellular components. The compound’s halogen atoms enhance its reactivity, allowing it to disrupt microbial cell membranes and proteins. This leads to the denaturation of proteins and inhibition of essential cellular processes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Phenol, dibromochloro- can be compared with other halogenated phenols, such as:

  • Phenol, dichlorobromo-
  • Phenol, tribromo-
  • Phenol, trichloro-

Uniqueness: The unique combination of two bromine atoms and one chlorine atom in phenol, dibromochloro- imparts distinct chemical properties, such as increased reactivity and antimicrobial efficacy, compared to other halogenated phenols. This makes it a valuable compound in various applications where specific reactivity and biological activity are desired.

Properties

CAS No.

65216-84-4

Molecular Formula

C6H3Br2ClO

Molecular Weight

286.35 g/mol

IUPAC Name

3,4-dibromo-2-chlorophenol

InChI

InChI=1S/C6H3Br2ClO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H

InChI Key

OXLLVODVQRTGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.